(3S,8R,9R,12S)-Atazanavir (3S,8R,9R,12S)-Atazanavir
Brand Name: Vulcanchem
CAS No.:
VCID: VC0210423
InChI:
SMILES:
Molecular Formula: C₃₈H₅₂N₆O₇
Molecular Weight: 704.86

(3S,8R,9R,12S)-Atazanavir

CAS No.:

Cat. No.: VC0210423

Molecular Formula: C₃₈H₅₂N₆O₇

Molecular Weight: 704.86

* For research use only. Not for human or veterinary use.

(3S,8R,9R,12S)-Atazanavir -

Specification

Molecular Formula C₃₈H₅₂N₆O₇
Molecular Weight 704.86

Introduction

Chemical Structure and Properties

(3S,8R,9R,12S)-Atazanavir is an azapeptide protease inhibitor with the molecular formula C38H52N6O7. The compound's name indicates its specific stereochemistry, with the 3S, 8R, 9R, and 12S designations referring to the absolute configuration at four critical stereogenic centers within the molecule. This stereochemical configuration is essential for the compound's biological activity and therapeutic efficacy .

The full chemical name of the compound is methyl ((5S,10R,11R,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-((4-(pyridin-2-yl)phenyl)methyl)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl)carbamate . The compound is also known by several synonyms, including Atazanavir S,R,R,S-diastereomer and QU98MUT63J .

Structural Features

The structure of (3S,8R,9R,12S)-Atazanavir contains several key functional groups that contribute to its therapeutic activity:

  • A benzyl group

  • A tert-butyl moiety

  • A hydroxyl group

  • Multiple carbonyl groups (indicated by the "trioxo" designation)

  • A pyridin-2-yl phenyl methyl substituent

  • A carbamate group

These structural elements work in concert to create a molecule that effectively inhibits HIV protease, an essential enzyme for viral replication.

Pharmacological Properties

Pharmacokinetics

The pharmacokinetic profile of (3S,8R,9R,12S)-Atazanavir supports once-daily administration, either as a single protease inhibitor or in combination with ritonavir. This favorable profile has been demonstrated both in Phase I studies involving healthy individuals and in Phase II/III studies with HIV-infected patients .

Atazanavir exhibits high protein binding properties, binding to both α1-acid glycoprotein and albumin to similar extents (89% and 86%, respectively) . This extensive protein binding contributes to the compound's sustained plasma levels and extended half-life.

Metabolism

(3S,8R,9R,12S)-Atazanavir is primarily metabolized via hepatic cytochrome P450 enzymes, specifically the CYP3A4/CYP3A5 isoenzymes . The compound also inhibits UDP glucoronyltransferase UGT1A1, CYP3A, and P-glycoprotein transport in vitro, creating a high potential for drug-drug interactions, a characteristic shared with other protease inhibitors .

Studies have noted significant interpatient and intrapatient variability in atazanavir disposition. Factors such as adherence to food intake recommendations and potential drug interactions can further impact the compound's effectiveness. Research has established that insufficient plasma concentrations correlate with HIV RNA rebound and increased risk for the emergence of viral resistance .

Clinical Applications

HIV Treatment

Clinical trial data have demonstrated that (3S,8R,9R,12S)-Atazanavir, when dosed at 400mg daily in treatment-naïve patients, is as effective as efavirenz. In treatment-experienced patients, atazanavir (300mg once daily in combination with ritonavir 100mg) has shown efficacy comparable to other antiretroviral therapies .

Dosage Considerations

Current clinical practice involves administering (3S,8R,9R,12S)-Atazanavir with ritonavir, a pharmacokinetic enhancer that increases atazanavir plasma concentrations through inhibition of CYP3A4. The standard recommended dose is atazanavir 300mg with ritonavir 100mg once daily .

Research has suggested that in certain populations, particularly Thai patients, a lower dose of atazanavir (200mg with ritonavir 100mg once daily) may provide adequate therapeutic efficacy while potentially reducing toxicity and cost . This dosage consideration has significant implications for resource-limited settings.

Administration guidance indicates that atazanavir should be taken with a meal, preferably breakfast, to enhance absorption .

Research Findings: The LASA Study

Study Overview

The Low dose Atazanavir/r vs. Standard dose Atazanavir/r (LASA) study represents a significant contribution to our understanding of optimal (3S,8R,9R,12S)-Atazanavir dosing strategies. This multicenter randomized study (HIV-NAT 110) was designed to compare the efficacy and safety of lower-dose atazanavir/ritonavir (200/100 mg once daily) versus standard-dose atazanavir/ritonavir (300/100 mg once daily) in combination with two NRTIs in virologically suppressed HIV-infected adults .

The study was conducted across 14 centers in Thailand, including HIV-NAT, King Chulalongkorn Memorial Hospital, Srinagarind Hospital, Chonburi Hospital, and several other institutions . This multicenter approach enhanced the generalizability of the findings and provided a robust dataset for analysis.

Study Design

The LASA study employed a randomized design with stratification by site, use of tenofovir, and use of indinavir at randomization. A total of 560 participants were targeted for enrollment, with 280 participants in each treatment arm . Figure 1 below illustrates the study design:

LASA Study Design
Plasma HIV-RNA<50 copies/ml on PI-based HAART
Randomization stratified by sites, use of TDF, and use of indinavir
↓ ↓
ATV/r 200/100 mg OD based HAART (N=280)

Note: ATV/r: atazanavir/ritonavir, PI: protease inhibitor, HAART: highly active antiretroviral therapy, OD: once daily, TDF: tenofovir

The study timeline included first enrollment in May 2011, completed enrollment by June 2013, and expected end of study follow-up in June 2014 .

Primary and Secondary Objectives

The primary objective of the LASA study was to demonstrate non-inferiority of treatment with atazanavir/ritonavir 200/100 mg once daily compared to atazanavir/ritonavir 300/100 mg once daily with respect to the proportion of virologic responders (plasma HIV RNA < 200 copies/mL) at 48 weeks, with a maximum allowable difference of 10% .

Secondary objectives included:

  • Comparing immunologic change (as measured by CD4 count) between the two dosage groups over 48 weeks

  • Comparing additional measures of HIV replication (viral rebound >200 copies/ml) between the two dosage groups

  • Evaluating and comparing tolerability and safety parameters, such as the need for dose changes or regimen switches due to clinical jaundice, and the proportion of elevated ALT or bilirubin

Rationale for Lower Dose Investigation

Several factors motivated the investigation of a lower (3S,8R,9R,12S)-Atazanavir dose:

  • Previous studies from HIV-NAT had demonstrated higher plasma concentrations of various protease inhibitors (including nevirapine, indinavir, saquinavir, and lopinavir/ritonavir) in Thai patients compared to those reported in Caucasian populations .

  • The potential for reduced toxicity with a lower dose while maintaining efficacy was a significant consideration.

  • Cost savings to national treatment programs, particularly important in resource-limited settings, could be achieved through dose optimization .

  • Preliminary data supported the efficacy and safety of reduced-dose atazanavir/ritonavir in the Thai population.

Pharmacogenomic Considerations

Population Differences

Research has demonstrated significant pharmacokinetic differences in protease inhibitor metabolism between Thai and Caucasian populations. Studies conducted at HIV-NAT have consistently shown higher plasma concentrations of various protease inhibitors, including atazanavir, in Thai patients .

These differences may be attributed to genetic variations in drug-metabolizing enzymes, particularly the CYP3A4/CYP3A5 isoenzymes responsible for atazanavir metabolism. Such pharmacogenomic variations highlight the importance of population-specific dosing strategies to optimize therapeutic outcomes while minimizing adverse effects.

Clinical Implications

The documented population differences in (3S,8R,9R,12S)-Atazanavir pharmacokinetics have important clinical implications, particularly for resource-limited settings. The potential for dose reduction without compromising efficacy offers opportunities for cost savings in HIV treatment programs, enhanced safety profiles, and improved patient adherence.

The LASA study represents a significant contribution to evidence-based, population-specific dosing strategies for atazanavir/ritonavir, potentially informing treatment guidelines in Thailand and similar settings.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator